N-Cyclohexyl-N-methylcyclohexanamine

Overview

Description

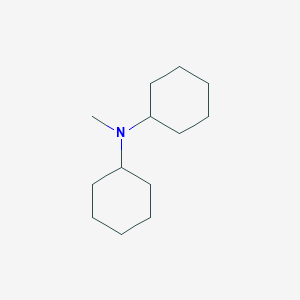

N-Cyclohexyl-N-methylcyclohexanamine (CAS: 7560-83-0) is a tertiary amine with the molecular formula C₁₃H₂₅N and a molecular weight of 195.35 g/mol. It features two cyclohexyl groups and one methyl group attached to a central nitrogen atom. Synonyms include methyldicyclohexylamine and N,N-Dicyclohexylmethylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-N-methylcyclohexanamine can be synthesized by reacting dicyclohexylamine with formaldehyde under high-pressure conditions. The reaction is typically carried out in a high-pressure reactor at 160°C , resulting in a maximum pressure of 2.4 MPa . After the reaction, the organic phase is separated from the aqueous phase, and the remaining organic material is distilled to obtain the product with a purity of 93.7% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and distillation units to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-methylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

- Catalyst in Polymerization: This compound is utilized as a catalyst in polymerization and curing reactions, particularly for producing epoxy resins and polyurethanes. Its ability to facilitate these reactions enhances the efficiency of material production.

Biology

- Developmental Studies: Research indicates that N-Cyclohexyl-N-methylcyclohexanamine affects zebrafish growth and development. At specific concentrations, it inhibits growth and induces developmental abnormalities, highlighting its potential environmental impact and toxicity .

Medicine

- Pharmaceutical Intermediates: The compound is investigated for its potential in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its interactions with biological targets suggest possible neuroprotective effects and modulation of metabolic pathways .

Industrial Applications

- Corrosion Inhibitor: this compound is used in various industrial applications such as corrosion inhibition in metalworking fluids and lubricants.

- Vulcanization Accelerator: It serves as a vulcanization accelerator in rubber production, improving the properties of rubber products .

Zebrafish Development Study

A study on zebrafish indicated that exposure to this compound at certain concentrations resulted in inhibited growth and developmental abnormalities. This research underscores the need for further toxicological assessments to evaluate environmental risks associated with this compound.

Pharmacological Research

Investigations into the pharmacological properties of this compound have shown its potential interactions with metabolic pathways that could be exploited for therapeutic purposes. Preliminary findings suggest it may act as a ligand for receptors involved in energy metabolism regulation .

Industrial Applications

Beyond biological contexts, this compound's role as a corrosion inhibitor and catalyst in polymerization reactions highlights its versatility across multiple fields, reinforcing its significance in both research and practical applications .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methylcyclohexanamine involves its role as a Bronsted base , where it accepts protons from donor molecules. This property makes it useful in various catalytic processes. In biological systems, it interacts with cellular components, potentially affecting metabolic pathways and growth processes .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Appearance : Liquid at room temperature .

- Boiling Point : 265°C at 760 mmHg .

- Flash Point : 110°C .

- Stability : Stable under recommended storage conditions but reactive with strong acids/bases and oxidizing agents .

- Toxicity : Classified as harmful if swallowed (Acute Toxicity Category 4) and causes severe skin burns (Skin Corrosion/Irritation Category 1A/1B/1C) .

Comparison with Structurally Similar Compounds

N-Methylcyclohexylamine (CAS: 100-60-7)

Molecular Formula : C₇H₁₅N

Molecular Weight : 113.20 g/mol

Structural Differences:

- Contains a single cyclohexyl group and a methyl group attached to nitrogen, making it a secondary amine.

- Simpler structure compared to the tertiary amine N-Cyclohexyl-N-methylcyclohexanamine.

Physicochemical Properties:

- Appearance : Colorless to pale yellow liquid .

- Basicity : Typical of aliphatic amines, with moderate water solubility .

- Applications : Used in surfactant synthesis and as a corrosion inhibitor .

Comparison :

N-Cyclohexyl-N-ethylcyclohexanamine (CAS: 7175-49-7)

Molecular Formula : C₁₄H₂₇N

Molecular Weight : 209.38 g/mol

Structural Differences:

- Ethyl group replaces the methyl group in this compound.

Physicochemical Properties:

- Boiling Point : Expected to be higher than this compound due to increased molecular weight .

- Hydrophobicity : Longer alkyl chain (ethyl vs. methyl) may enhance lipid solubility.

Comparison :

N,N,N′,N′-Tetracyclohexylethylenediamine

Molecular Formula : C₂₆H₄₈N₂

Molecular Weight : 388.38 g/mol

Structural Differences:

Physicochemical Properties:

- Melting Point : 104–105°C .

- Basicity : Reduced basicity compared to simpler amines due to steric hindrance.

Comparison :

- Reactivity: Limited accessibility of the nitrogen lone pair for reactions, unlike this compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | 7560-83-0 | C₁₃H₂₅N | 195.35 | 265 | Harmful if swallowed; skin corrosive |

| N-Methylcyclohexylamine | 100-60-7 | C₇H₁₅N | 113.20 | ~150 (estimated) | Irritant; moderate toxicity |

| N-Cyclohexyl-N-ethylcyclohexanamine | 7175-49-7 | C₁₄H₂₇N | 209.38 | ~270 (estimated) | Data not available |

| N,N,N′,N′-Tetracyclohexylethylenediamine | - | C₂₆H₄₈N₂ | 388.38 | 502 (predicted) | Data not available |

Biological Activity

N-Cyclohexyl-N-methylcyclohexanamine (CAS Number: 7560-83-0) is a tertiary amine with notable applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H25N, and it has a molecular weight of approximately 195.34 g/mol. This compound has garnered attention due to its biological activities, particularly its effects on growth and metabolic processes in biological systems.

This compound exhibits several chemical properties that influence its biological activity:

- Structure : The compound's structure includes a cyclohexyl group attached to a methylated amine, which contributes to its unique reactivity.

- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity .

The primary mechanism of action involves its role as a Bronsted base , where it can accept protons from donor molecules. This property enables it to interact with cellular components, potentially affecting metabolic pathways and growth processes. Preliminary studies suggest that it may influence gene expression related to energy metabolism and interact with steroid hormone receptors .

In Vitro Studies

Research has indicated that this compound can inhibit growth in certain biological models, such as zebrafish. At specific concentrations, it has been shown to affect developmental processes, which may have implications for understanding its potential toxicity and therapeutic applications .

Pharmacological Potential

The compound has been investigated for its potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its interactions with various biological targets suggest possible neuroprotective effects and modulation of metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylcyclohexylamine | Aliphatic Amine | Lacks the additional cyclohexane ring |

| N,N-Dicyclohexylmethylamine | Aliphatic Amine | Contains two cyclohexyl groups |

| Cyclohexylamine | Aliphatic Amine | Simpler structure with no methyl substitution |

This comparison highlights how the unique structure of this compound contributes to its distinct reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

- Zebrafish Development Study : A study investigating the effects of this compound on zebrafish revealed that exposure at certain concentrations led to inhibited growth and developmental abnormalities. This suggests potential environmental implications and the need for further toxicological assessments .

- Pharmacological Research : Investigations into the compound's pharmacological properties have shown interactions with metabolic pathways that could be leveraged for therapeutic purposes. For instance, studies indicate that it may act as a ligand for receptors involved in energy metabolism regulation .

- Industrial Applications : Beyond biological contexts, this compound is utilized in industrial applications such as corrosion inhibition and as a catalyst in polymerization reactions. Its versatility underscores its significance across multiple fields .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Cyclohexyl-N-methylcyclohexanamine in laboratory settings?

- Answer : Researchers must use full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and impermeable lab coats. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors or aerosols. Storage should be in sealed containers at 2–8°C, away from strong acids/oxidizers and ignition sources. Emergency eyewash stations and safety showers must be accessible .

Q. What synthetic routes are available for this compound, and what are their key reaction conditions?

- Answer : Two primary routes are documented:

- Amide Reduction : Reduction of N,N-Dimethylcyclohexanecarboxamide using lithium aluminum hydride (LiAlH₄) in anhydrous ether. This yields the target compound with high purity .

- Enzymatic Synthesis : Employing ketone substrates, imine reductases, and cofactors (e.g., NADP⁺) in tris buffer (pH 9.0) for stereoselective synthesis. Yields range from 45% to 77% depending on substrate/enzyme pairing .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Key properties include a boiling point of 262.7°C (at 760 mmHg), density of 0.9±0.1 g/cm³, and flash point of 110.6°C. It is classified as corrosive (GHS05/07) and harmful if swallowed (H302/H314). These properties dictate solvent selection, reaction temperature limits, and hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in carcinogenicity classifications of this compound across regulatory bodies?

- Answer : IARC identifies it as a confirmed carcinogen, while ACGIH/NTP/OSHA classify components ≥0.1% as non-carcinogenic. To resolve this, researchers should:

- Conduct in vitro genotoxicity assays (e.g., Ames test) to assess mutagenic potential.

- Perform chronic exposure studies in model organisms to evaluate tumorigenicity.

- Analyze batch-specific impurities, as conflicting classifications may arise from variable compositions .

Q. What methodological approaches are recommended for analyzing the environmental persistence of this compound given limited ecological data?

- Answer : Propose a tiered assessment:

- Biodegradation Studies : Use OECD 301/310 tests to measure mineralization rates in soil/water systems.

- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (current experimental logP: 4.18) and potential for biomagnification.

- Soil Mobility Assays : Column chromatography to determine adsorption coefficients (Kd) in different soil types .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Optimization strategies include:

- Catalyst Screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ with additives) for safer reduction conditions.

- Solvent Optimization : Replace benzene (toxic) with toluene or THF in amidation steps to enhance reaction efficiency.

- Temperature Control : Reflux conditions (e.g., 80–100°C) for amide formation, followed by low-temperature hydrolysis to minimize side reactions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under storage conditions?

- Answer : While safety sheets state stability at 2–8°C, decomposition risks are noted under prolonged heat or acidic/alkaline conditions. Researchers should:

- Monitor degradation via GC-MS over time under varying temperatures/pH.

- Use stabilizers (e.g., antioxidants) in long-term storage trials and validate shelf life through accelerated stability testing .

Q. Methodological Gaps

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Answer : Prioritize:

- Chromatography : HPLC with UV/Vis detection for purity analysis (retention time: ~8–10 mins in C18 columns).

- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, especially for distinguishing cyclohexyl vs. methyl substituents.

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to identify trace impurities and verify molecular ion peaks (m/z 195.1987) .

Properties

IUPAC Name |

N-cyclohexyl-N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCALZHGUWNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044727 | |

| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear slightly yellow liquid or white solid; [MSDSonline] | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7560-83-0 | |

| Record name | Methyldicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dicyclohexylmethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI95G6J8FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.